N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Overview
Description
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that features a cyclopentyl group, dichloro-substituted aniline, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 2-methoxy-5-methylphenylamine, is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.
Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3,4-dichloroaniline under basic conditions to form the sulfonamide linkage.
Acylation: The resulting sulfonamide is acylated with chloroacetyl chloride in the presence of a base to introduce the acetamide group.
Cyclopentylation: Finally, the acetamide derivative is reacted with cyclopentylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorine atoms on the aromatic ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural complexity and functional groups that may interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxyphenyl)sulfonylanilino)acetamide: Lacks the methyl group on the phenyl ring.
N-cyclopentyl-2-(3,4-dichloro-N-(2-methylphenyl)sulfonylanilino)acetamide: Lacks the methoxy group on the phenyl ring.
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)amino)acetamide: Lacks the sulfonyl group.
Uniqueness
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, along with the sulfonyl group. This combination of functional groups can result in unique chemical properties and biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-cyclopentyl-2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N2O4S/c1-14-7-10-19(29-2)20(11-14)30(27,28)25(16-8-9-17(22)18(23)12-16)13-21(26)24-15-5-3-4-6-15/h7-12,15H,3-6,13H2,1-2H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMSCRDMWGTEPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2CCCC2)C3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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